molecular formula C14H10FNO B12047654 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one

Cat. No.: B12047654
M. Wt: 227.23 g/mol
InChI Key: GEGZBSFUOBTQNX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is an organic compound that features a fluorinated phenyl group attached to an isoindolinone core

Preparation Methods

The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of nickel dichloride with substituted phenyl ligands, followed by characterization using techniques such as elemental analysis, FT-IR, ESI–MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one features a fluorinated phenyl group attached to a dihydro-isoindole core. This structural configuration contributes to its unique reactivity and biological properties.

Antagonism of Metabotropic Glutamate Receptors

Research has indicated that compounds similar to this compound can act as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. For instance, selective antagonists have shown efficacy in reversing social interaction deficits in animal models, suggesting potential therapeutic applications for conditions such as schizophrenia and autism spectrum disorders .

Anti-Angiogenic Properties

A notable application of isoindole derivatives is their role in inhibiting angiogenesis. Studies have demonstrated that certain substituted isoindoles can effectively inhibit the growth of new blood vessels, making them candidates for treating cancer and other angiogenesis-mediated diseases . The specific mechanisms involve the modulation of signaling pathways associated with vascular endothelial growth factor (VEGF).

Neuroprotective Effects

Compounds within this class have been studied for their neuroprotective properties. For example, they may help mitigate neuronal damage in models of neurodegenerative diseases by modulating glutamate signaling pathways . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for central nervous system disorders.

Case Studies

StudyObjectiveFindingsApplications
Study on mGluR Antagonists Evaluate effects on social behavior in ratsThe compound improved social interaction deficits induced by NMDA receptor antagonismPotential treatment for social deficits in psychiatric disorders
Angiogenesis Inhibition Assess anti-angiogenic effects of isoindole derivativesDemonstrated significant reduction in endothelial cell proliferationCancer therapy development
Neuroprotection Research Investigate neuroprotective effects against excitotoxicityShowed reduced neuronal death in vitro and in vivo modelsTreatment strategies for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be compared with other similar compounds, such as 2-(4-Fluoro-phenyl)-ethylamine and other fluorinated phenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its isoindolinone core, which imparts distinct chemical and biological properties .

Similar Compounds

Biological Activity

2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.

The compound features an isoindolinone core with a fluorinated phenyl group, which contributes to its unique chemical reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile scaffold for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to certain receptors and enzymes, modulating their activity and leading to diverse biological effects.

Target Interactions

  • Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds structurally related to this compound can act as positive allosteric modulators of mGluR5, enhancing glutamate signaling pathways .
  • HIV-1 Integrase Inhibition : Modifications of related compounds have demonstrated antiviral activity against HIV-1 by inhibiting integrase enzymes, suggesting that this compound may share similar properties .

Biological Activities

The biological activities of this compound include:

Antiviral Activity :
Studies have shown that derivatives of this compound exhibit significant antiviral properties against HIV-1, with some compounds achieving EC50 values below 5 µM and therapeutic indices greater than 100 .

Anti-Cancer Potential :
Research indicates that the compound may inhibit tumor cell attachment and migration. In vitro assays have demonstrated its capacity to suppress cellular motility through modulation of signaling pathways involved in cell adhesion .

Inhibition of Enzymatic Activity :
The compound has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. Some derivatives showed IC50 values below 5 µM, highlighting their potential as cancer therapeutics .

Study on HIV Integrase Inhibition

In a study focused on the design of novel compounds for HIV treatment, derivatives resembling this compound were synthesized. These compounds demonstrated potent anti-HIV activity with low cytotoxicity. Notably, two derivatives exhibited EC50 values of less than 5 µM .

Investigation of Cellular Adhesion

Another study explored the effects of related compounds on cellular adhesion and migration. The results indicated that certain derivatives could significantly inhibit cell motility and attachment in vitro, suggesting a mechanism for potential anti-metastatic properties .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityEC50 (µM)Therapeutic Index
This compoundAnti-HIV<5>100
Compound A (related structure)Anti-cancer<10-
Compound B (related structure)IDO1 inhibition<5-

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-2,3-dihydro-isoindol-1-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization or coupling reactions. For example, the Pfitzinger reaction or formylation of indole derivatives can yield isoindol-1-one scaffolds. demonstrates the use of acrylaldehyde intermediates in synthesizing fluorophenyl-substituted indoles, highlighting that reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect cyclization efficiency. Catalytic bases like K₂CO₃ or NaH are often employed to deprotonate intermediates, with yields ranging from 45% to 78% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and isoindol-1-one backbone (δ ~3.5–4.5 ppm for dihydro protons) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as shown in for structurally similar isoindol-1-one derivatives. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal lattices .
  • HPLC/LC-MS : Validates purity (>95% by HPLC in ) and molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers address solubility challenges in biological assays?

Solubility in aqueous buffers is often limited due to the compound’s hydrophobicity. Methodological solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers.
  • Salt formation : Introduce sulfonate or carboxylate groups via derivatization (e.g., ’s butanoic acid analog) .
  • Micellar systems : Employ surfactants like Tween-80 for in vitro studies.

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for hazards:

  • Skin/eye exposure : Rinse immediately with water for ≥15 minutes ( ).
  • Inhalation : Use fume hoods during synthesis.
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound’s isoindol-1-one scaffold?

The core structure shows affinity for enzymes requiring metal cofactors. identifies isoindol-1-one derivatives as HIV-1 integrase inhibitors , where the dihydroxybenzoyl moiety chelates Mg²⁺/Mn²⁺ in the catalytic site. Selectivity for strand transfer over 3’-processing reactions (IC₅₀ < 1 μM) is achieved via conformational constraints .

Q. How do metal cofactors (Mg²⁺ vs. Mn²⁺) influence enzymatic inhibition efficacy?

In HIV integrase assays ( ), Mn²⁺ enhances inhibitory potency due to its flexible coordination geometry, accommodating bulkier ligands. Mg²⁺, with a smaller ionic radius, requires precise ligand spatial arrangement. Experimental optimization involves:

  • Cofactor titration : Vary Mg²⁺/Mn²⁺ ratios (0.5–5 mM) in assay buffers.
  • Structural analogs : Introduce chelating groups (e.g., catechol) to match cofactor preferences .

Q. What in vitro and in vivo models are suitable for evaluating neuroprotective or antipsychotic potential?

suggests isoindol-1-one derivatives act as 5-HT₁A receptor agonists with antipsychotic activity. Models include:

  • In vitro : Radioligand binding assays (e.g., displacement of [³H]-8-OH-DPAT in HEK-293 cells expressing 5-HT₁A).
  • In vivo : Conditioned avoidance response (CAR) tests in rodents, comparing efficacy to clozapine .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Key modifications ( ):

  • Substituent position : Fluorine at the 4-phenyl position enhances metabolic stability (vs. 2- or 3-fluoro).
  • Rigidification : Replace flexible hydrazides with 2,3-dihydro-isoindol-1-one to improve binding entropy (ΔG ~ –3.2 kcal/mol) .
  • Electron-withdrawing groups : Nitro or cyano substituents increase enzyme affinity (Ki < 50 nM).

Q. What crystallographic data reveal about conformational flexibility?

and show that the isoindol-1-one ring adopts a planar conformation in the solid state, stabilized by intramolecular hydrogen bonds. Dihedral angles between the fluorophenyl and isoindol-1-one groups (~15–25°) indicate moderate torsional strain, influencing ligand-receptor docking .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies often arise from assay conditions:

  • Cofactor concentration : Higher Mn²⁺ (2 mM vs. 0.5 mM) lowers IC₅₀ by 10-fold in HIV integrase assays.
  • Protein purity : Recombinant vs. native enzyme preparations alter kinetic parameters.
  • Data normalization : Use internal controls (e.g., raltegravir) to standardize inhibition metrics .

Q. What computational strategies predict binding modes with target enzymes?

  • Molecular docking (AutoDock Vina) : Simulate interactions with HIV integrase (PDB: 1BL3), focusing on Mg²⁺ coordination and π-stacking with conserved residues (e.g., Tyr212).
  • MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories; RMSD < 2 Å indicates favorable binding .

Q. What cross-disciplinary applications exist beyond pharmacology?

  • Materials science : Fluorinated isoindol-1-ones serve as electron-deficient moieties in OLEDs ( ).
  • Catalysis : Pd-complexed derivatives catalyze Suzuki-Miyaura couplings ( ) .

Properties

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H10FNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2

InChI Key

GEGZBSFUOBTQNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F

Origin of Product

United States

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